(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
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Overview
Description
(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid;hydrate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique bicyclic structure, which includes a beta-lactam ring fused to a thiazolidine ring
Preparation Methods
The synthesis of (6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often begins with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The beta-lactam ring is known to inhibit certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The phenylacetyl group and chlorine atom also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to (6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate include other beta-lactam antibiotics and thiazolidine derivatives. These compounds share structural similarities but differ in their specific functional groups and stereochemistry. The unique combination of a phenylacetyl group and a chlorine atom in this compound sets it apart from other similar molecules, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16ClN3O5S |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2/t9-,10-,14-;/m0./s1 |
InChI Key |
WKJGTOYAEQDNIA-SGTGUQSISA-N |
Isomeric SMILES |
C1C(=C(N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)Cl.O |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
Origin of Product |
United States |
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